molecular formula C19H16N2O5S B2816515 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate CAS No. 1203206-29-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B2816515
CAS No.: 1203206-29-4
M. Wt: 384.41
InChI Key: IHHNCUJVKGFTIN-UHFFFAOYSA-N
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Description

The compound “(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate” is a complex organic molecule that contains several functional groups including an isoxazole ring, a dihydrobenzodioxin ring, and a nicotinate ester .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring, for example, might undergo reactions at the nitrogen atom or at the carbon adjacent to the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biological Activity

Some novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid bearing pharmacophores like benzodioxane have been synthesized. These compounds were tested for antimicrobial and antioxidant activities, demonstrating strong antioxidant activity and potential as antimicrobial agents through molecular docking with protein Sortase A (Pothuri, Machiraju, & Rao, 2020).

Chemical Synthesis Methods

A four-step quasi one-pot procedure was developed for the preparation of fully substituted nicotinates from ketone enamines and 4-methylideneisoxazol-5-ones. This method facilitates the synthesis of dihydropyridines, which are further transformed into fully substituted nicotinates (Galenko, Kryukova, Novikov, & Khlebnikov, 2021).

Pharmacological Potential

N-substituted sulfonamides bearing the benzodioxane moiety were synthesized to investigate their antibacterial potential. The synthesis involved reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Anticancer and Anti-inflammatory Properties

Isoflavone derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety demonstrated inhibitory effects on TNFα-induced phosphorylation of IKKα/β, thus attenuating NF-κB signaling. This suggests their potential use as anti-cancer agents targeting IKKα/β, with further support from molecular docking studies (Shin et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Based on its structure, one might need to take precautions to avoid ingestion, skin contact, or inhalation .

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-27-18-14(3-2-6-20-18)19(22)25-11-13-10-16(26-21-13)12-4-5-15-17(9-12)24-8-7-23-15/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNCUJVKGFTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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